

# An In-Depth Technical Guide to 2-Hydroxypropane-1,3-diyl diacetate

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## Compound of Interest

Compound Name: 2-Hydroxypropane-1,3-diyl diacetate

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## Introduction

**2-Hydroxypropane-1,3-diyl diacetate**, a diacylglycerol analog, is a versatile chemical compound with significant applications across various scientific and industrial domains. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and its role in experimental workflows, particularly in the context of drug delivery and cellular signaling.

## Chemical Identity: Synonyms and CAS Number

**2-Hydroxypropane-1,3-diyl diacetate** is known by a variety of synonyms in scientific literature and commercial contexts. The unequivocally identified Chemical Abstracts Service (CAS) number is crucial for accurate identification and information retrieval.

Identifier	Value
Systematic Name	2-Hydroxypropane-1,3-diyl diacetate
CAS Number	105-70-4
Common Synonyms	1,3-Diacetin, Glyceryl 1,3-diacetate, Glycerol 1,3-diacetate, 1,3-Diacetoxy-2-propanol

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Hydroxypropane-1,3-diyl diacetate** is essential for its application in research and development. The following table summarizes key quantitative data.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>5</sub>	
Molecular Weight	176.17 g/mol	
Appearance	Colorless, odorless, viscous liquid	
Boiling Point	259 °C at 760 mmHg	
Density	1.18 g/cm <sup>3</sup>	
Solubility	Miscible with water and ethanol	

## Experimental Protocols

### Synthesis of 2-Hydroxypropane-1,3-diyl diacetate

The primary method for synthesizing **2-Hydroxypropane-1,3-diyl diacetate** is the esterification of glycerol with acetic acid. The following protocol is a representative laboratory-scale procedure.

Materials:

- Glycerol (1.0 mol)
- Acetic acid (2.5 - 3.0 mol)[1]
- Solid acid catalyst (e.g., Amberlyst-15 or Nafion511)[2]
- Water-carrying agent (e.g., cyclohexane or n-propyl acetate)[1][2]

- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Reaction flask with a Dean-Stark apparatus and condenser
- Distillation apparatus

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol, acetic acid, the solid acid catalyst, and the water-carrying agent.[\[1\]](#)[\[2\]](#)
- Heat the reaction mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 8-14 hours.[\[1\]](#)
- Cool the reaction mixture to room temperature and filter to remove the solid catalyst.
- Wash the organic phase with a 5% sodium bicarbonate solution to neutralize any remaining acetic acid, followed by washing with brine.
- Dry the organic phase over anhydrous magnesium sulfate and filter.
- Remove the water-carrying agent and any unreacted starting materials by distillation under reduced pressure to yield crude **2-Hydroxypropane-1,3-diyl diacetate**.[\[2\]](#)
- Further purify the product by fractional distillation under high vacuum.

Analytical Characterization: The purity and identity of the synthesized **2-Hydroxypropane-1,3-diyl diacetate** can be confirmed using the following techniques:

- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for purity assessment.
- Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ) for structural elucidation.

- Infrared (IR) spectroscopy to identify characteristic functional groups (e.g., hydroxyl and ester carbonyl groups).

## Experimental Workflow: Preparation of Drug-Loaded Solid Lipid Nanoparticles

**2-Hydroxypropane-1,3-diyl diacetate** and related glyceryl esters are valuable excipients in the formulation of drug delivery systems, such as solid lipid nanoparticles (SLNs). The following is a representative workflow for the preparation of drug-loaded SLNs.[3]

### Materials:

- Active Pharmaceutical Ingredient (API) (e.g., Paclitaxel)[3]
- Solid lipid (e.g., Glyceryl monostearate or a related glyceryl ester like **2-Hydroxypropane-1,3-diyl diacetate**)[3]
- Surfactant (e.g., Poloxamer 188)
- Co-surfactant/emulsifier (e.g., Soya-lecithin)[3]
- Organic solvent (e.g., Chloroform or Dichloromethane)[3]
- Aqueous phase (e.g., distilled water)
- Homogenizer
- Probe sonicator[3]

### Procedure:

- Preparation of the Organic Phase: Dissolve the API, solid lipid, and co-surfactant in the organic solvent.[3]
- Preparation of the Aqueous Phase: Dissolve the surfactant in distilled water.
- Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed to form a coarse oil-in-water (O/W) emulsion.[3]

- **Nanosizing:** Subject the coarse emulsion to high-energy ultrasonication using a probe sonicator. This process reduces the droplet size to the nanometer range.[3]
- **Solvent Evaporation:** Evaporate the organic solvent from the nanoemulsion under reduced pressure. This causes the lipid to precipitate, forming solid lipid nanoparticles with the encapsulated drug.
- **Purification and Concentration:** The SLN suspension can be purified and concentrated by ultracentrifugation or dialysis to remove excess surfactant and unencapsulated drug.

#### Characterization of SLNs:

- **Particle Size and Polydispersity Index (PDI):** Determined by Dynamic Light Scattering (DLS).
- **Zeta Potential:** Measured to assess the surface charge and stability of the nanoparticles.
- **Entrapment Efficiency and Drug Loading:** Quantified by separating the encapsulated drug from the free drug and analyzing the drug content using a suitable analytical method like HPLC.
- **Morphology:** Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
- **In Vitro Drug Release:** Studied using a dialysis bag method to determine the release profile of the API from the SLNs over time.[3]

## Signaling Pathways

While **2-Hydroxypropane-1,3-diyl diacetate** may not be a primary signaling molecule itself, as a diacylglycerol (DAG) analog, it can be expected to interact with and modulate signaling pathways that are regulated by endogenous DAG. The most prominent of these is the Protein Kinase C (PKC) signaling pathway.

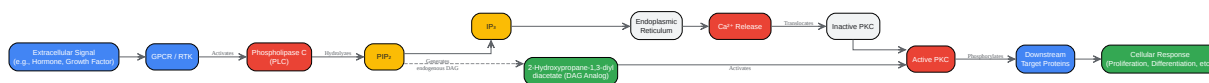
## Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway

Endogenous diacylglycerol is a crucial second messenger that is generated at the cell membrane in response to various extracellular stimuli. It functions to recruit and activate members of the Protein Kinase C (PKC) family of serine/threonine kinases. A compound like **2-Hydroxypropane-1,3-diyl diacetate**, due to its structural similarity to DAG, can mimic this effect.

#### Mechanism of Activation:

- An extracellular signal (e.g., a hormone or growth factor) binds to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK).
- This binding activates Phospholipase C (PLC).
- Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) in the plasma membrane, generating two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).
- IP<sub>3</sub> diffuses into the cytoplasm and binds to IP<sub>3</sub> receptors on the endoplasmic reticulum, causing the release of calcium ions (Ca<sup>2+</sup>) into the cytosol.
- DAG remains in the plasma membrane. The increase in intracellular Ca<sup>2+</sup> concentration causes conventional PKC isoforms to translocate from the cytosol to the plasma membrane.
- At the membrane, PKC binds to DAG, which, along with the binding of Ca<sup>2+</sup> and phosphatidylserine, leads to a conformational change in PKC, activating its kinase domain.
- Activated PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses, including cell proliferation, differentiation, apoptosis, and inflammation.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

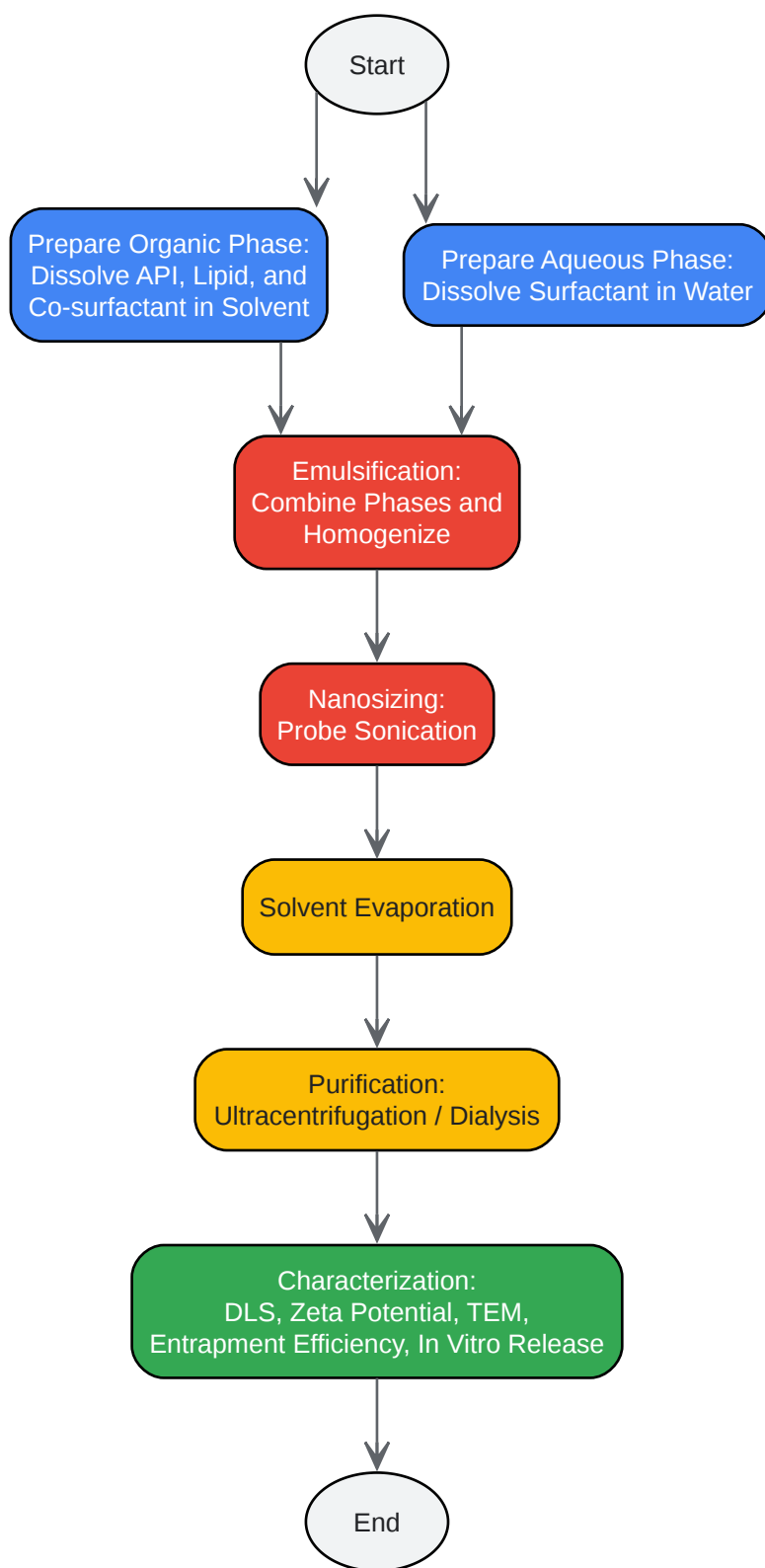
#### Logical Relationship Diagram:



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Caption: Diacylglycerol (DAG) Signaling Pathway.

Experimental Workflow Diagram:



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Caption: Experimental Workflow for SLN Preparation.



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